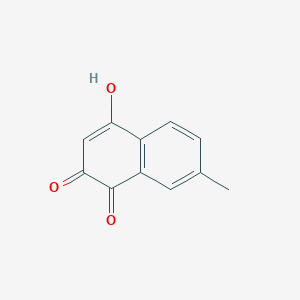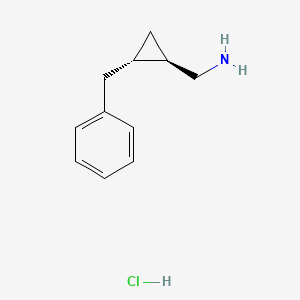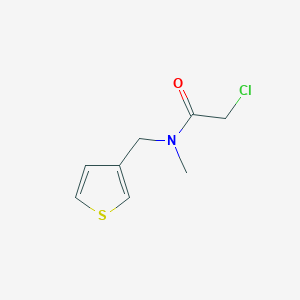![molecular formula C13H9F2NO3 B2947209 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248305-62-4](/img/structure/B2947209.png)
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid (DFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a pyridine-based compound that contains a benzoic acid moiety with a difluoromethyl group attached to the pyridine ring.
Aplicaciones Científicas De Investigación
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to have herbicidal activity against various weed species.
Mecanismo De Acción
The exact mechanism of action of 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is not fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several potential applications in various fields, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic uses. Some possible future directions for research on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid include the development of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based drugs for the treatment of inflammatory diseases and cancer, the synthesis of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based materials for use in electronics and energy storage devices, and the development of new herbicides based on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid.
Métodos De Síntesis
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Ullmann reaction. The most commonly used method for synthesizing 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-(difluoromethyl)pyridine-2-boronic acid with 4-iodo-2-hydroxybenzoic acid in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
4-[3-(difluoromethyl)pyridin-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-11(15)10-2-1-7-16-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7,11H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMXLZBJSDZKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)





![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)


![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)